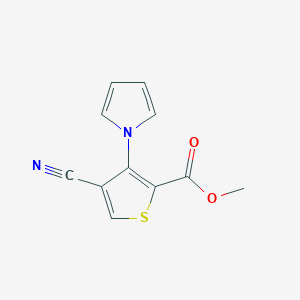

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O2S . It’s a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .

Synthesis Analysis

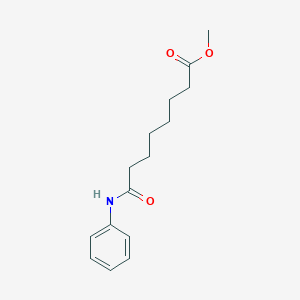

The synthesis of thiophene derivatives, including “methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . A typical synthetic method involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate” consists of a thiophene ring attached to a pyrrole ring via a carbon atom. The thiophene ring is substituted at the 2-position with a carboxylate group and at the 4-position with a cyano group .Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

These compounds have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.

Anti-Arrhythmic Properties

These compounds have been found to exhibit anti-arrhythmic properties . This suggests potential use in the management of irregular heart rhythms.

Anti-Anxiety Properties

Thiophene derivatives have been reported to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been found to exhibit anti-fungal properties . This suggests potential use in the treatment of various fungal infections.

Antioxidant Properties

Thiophene derivatives have also been reported to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.

Anti-Cancer Properties

These compounds have been found to exhibit anti-cancer properties . This suggests potential use in the treatment of various types of cancer.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to target gata family proteins . These proteins play crucial roles in cell differentiation and development .

Mode of Action

Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . This inhibition results in the suppression of Th2 cell differentiation and the expression and production of Th2 cytokines .

Biochemical Pathways

The inhibition of gata3 can significantly affect the th2 cell differentiation pathway .

Result of Action

The inhibition of gata3 can lead to significant suppression of th2 cell differentiation and the expression and production of th2 cytokines .

properties

IUPAC Name |

methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPSHGYRWWQMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381015 |

Source

|

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-81-7 |

Source

|

| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)

![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)

![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)